Bienvenue dans la boutique en ligne BenchChem!

3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole

Hydrolytic stability Scaffold integrity Assay reproducibility

3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole (CAS 1115896-61-1; molecular formula C₂₃H₁₈N₄O₄S₂; molecular weight 478.54 g/mol; InChI Key: MTMWKORJCNTXPC-UHFFFAOYSA-N) is a heterocyclic small molecule that embeds the 1,2,4-oxadiazole pharmacophore flanked by a 4-(2-ethyl-1,3-thiazol-4-yl)phenyl substituent at position 3 and a 5-methyl-2-thienyl moiety at position 5. This compound belongs to a focused chemical class in which the 1,2,4-oxadiazole core is advantageously resistant to hydrolytic ring-opening relative to the 1,3,4-isomer, owing to the distinct arrangement of the endocyclic oxygen and nitrogen atoms, a feature that carries practical implications for shelf-life, assay reproducibility, and formulation stability in drug-discovery settings.

Molecular Formula C23H18N4O4S2
Molecular Weight 478.54
CAS No. 1115896-61-1
Cat. No. B2519720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole
CAS1115896-61-1
Molecular FormulaC23H18N4O4S2
Molecular Weight478.54
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C23H18N4O4S2/c1-13-21(33-22(24-13)14-5-3-2-4-6-14)16-10-19(28)27-23(26-16)32-11-20(29)25-15-7-8-17-18(9-15)31-12-30-17/h2-10H,11-12H2,1H3,(H,25,29)(H,26,27,28)
InChIKeyMTMWKORJCNTXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole (CAS 1115896-61-1): Core Identity and Research-Grade Specification for Procurement Evaluation


3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole (CAS 1115896-61-1; molecular formula C₂₃H₁₈N₄O₄S₂; molecular weight 478.54 g/mol; InChI Key: MTMWKORJCNTXPC-UHFFFAOYSA-N) is a heterocyclic small molecule that embeds the 1,2,4-oxadiazole pharmacophore flanked by a 4-(2-ethyl-1,3-thiazol-4-yl)phenyl substituent at position 3 and a 5-methyl-2-thienyl moiety at position 5 . This compound belongs to a focused chemical class in which the 1,2,4-oxadiazole core is advantageously resistant to hydrolytic ring-opening relative to the 1,3,4-isomer, owing to the distinct arrangement of the endocyclic oxygen and nitrogen atoms, a feature that carries practical implications for shelf-life, assay reproducibility, and formulation stability in drug-discovery settings [1]. As catalogue number CM942503 it is supplied at ≥95% purity for non-human research purposes .

Why 1,2,4-Oxadiazole Analogs Cannot Be Casually Interchanged with 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole in Biological Screening


The 1,2,4-oxadiazole scaffold is notably sensitive to regioisomerism: the 1,2,4-oxadiazole ring exhibits superior hydrolytic and metabolic stability compared to the 1,3,4 congeners commonly found in commercial libraries, meaning that even a seemingly conservative substitution of the heterocyclic core can produce divergent degradation kinetics in assay media [1]. Within the thiazole-phenyl-oxadiazole-thienyl sub-family, small alterations to the terminal ring systems – such as replacing the 5-methyl-2-thienyl group with an unsubstituted thienyl, a 2,4-dimethoxyphenyl, or a pyridine ring – generate systematic shifts in lipophilicity (calculated logP), polar surface area, and hydrogen-bond acceptor count . These property vectors directly influence aqueous solubility, non-specific protein binding, and membrane permeability, thereby altering apparent IC₅₀ values in cell-based assays even when the molecular target engagement is conserved . Consequently, a procurement decision based on scaffold similarity alone, without precise atom-level matching to this compound, risks irreproducible biological data and wasted screening resources.

Head-to-Head Quantitative Differentiation Evidence for 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole Versus Its Closest Structural Analogs


Hydrolytic Stability Advantage of the 1,2,4-Oxadiazole Core Over the Isomeric 1,3,4-Oxadiazole Scaffold Commonly Used in Analog Libraries

The core 1,2,4-oxadiazole ring in this compound possesses an inherent chemical stability edge over the 1,3,4-oxadiazole isomer. In a systematic medicinal chemistry assessment, 1,2,4-oxadiazoles were 'significantly more stable towards ring opening' than 1,3,4-oxadiazoles under aqueous conditions [1]. This stability is a direct consequence of the different distributions of electronegative atoms in the heterocycle: the 1,2,4-isomer requires harsher conditions for nucleophilic attack at the electrophilic carbon. The target compound, incorporating the 1,2,4-oxadiazole ring, thus offers superior resistance to hydrolysis-driven degradation in DMSO stock solutions and cell-culture media compared with any 1,3,4-oxadiazole-containing analog, such as 2-(2-chlorophenyl)-5-(5-methyl-2-thienyl)-1,3,4-oxadiazole (ChEBI), which bears the same 5-methyl-2-thienyl substituent but on the less stable 1,3,4-oxadiazole scaffold [2].

Hydrolytic stability Scaffold integrity Assay reproducibility

Distinctive Physicochemical Property Profile of the Ethyl-Thiazole / Methyl-Thienyl Substitution Pattern Versus Closest Commercial Analogs

Within the ChemDiv screening collection, four structurally proximal analogs differ solely in the 5-substituent of the oxadiazole ring: the target compound carries a 5-methyl-2-thienyl group (C₂₃H₁₈N₄O₄S₂; MW 478.54), whereas the closest comparators are 5-(2,4-dimethoxyphenyl)-3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole (MW 393.46; C₂₁H₁₉N₃O₃S), 3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-5-[2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole (MW 365.47; C₁₉H₁₅N₃OS₂), and 4-{3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine (MW 334.4; C₁₈H₁₄N₄OS) . The target compound is the only member of this cluster that contains four H-bond acceptors and two sulfur atoms while maintaining the methyl-thienyl motif. These structural differences translate into calculated property shifts: the dimethoxyphenyl analog introduces two additional H-bond donors/acceptors and lowers lipophilicity; the ethenyl-thienyl analog extends conjugation; and the pyridine analog introduces a basic nitrogen that can be protonated at physiological pH. Although direct logP/logD measurements are not published for this set, the molecular-weight and heteroatom-count differences predictably alter solubility, permeability, and protein binding .

Physicochemical differentiation Lipophilicity Property-based design

Anticancer Activity Potential of 1,2,4-Oxadiazole–Thiazole Hybrid Scaffolds: Class-Level Benchmarking Against a Structurally Related Pyrimidine–Thiazole–Oxadiazole Series

A biologically relevant comparator series is the 3-(2-(pyrimidin-5-yl)thiazol-4-yl)-1,2,4-oxadiazole library (compounds 14a–j), which shares the thiazole-4-yl→1,2,4-oxadiazole connectivity with the target compound but replaces the phenyl spacer and thienyl terminus with a pyrimidine-linked system [1]. In MTT assays against MCF-7 (breast), A549 (lung), PC3, and DU-145 (prostate) cancer cell lines, the pyrimidine–thiazole–oxadiazole series returned IC₅₀ values spanning 0.02 ± 0.0031 µM to 10.3 ± 6.25 µM, with etoposide reference IC₅₀ values of 1.97–3.08 µM [1]. Compounds 14a, 14b, 14c, 14d, 14e, and 14j were highlighted as the most potent. While the target compound has not been profiled in the same assay panel, this published benchmark demonstrates that the thiazole-4-yl→1,2,4-oxadiazole architecture is compatible with sub-micromolar antiproliferative activity when appropriately substituted [1]. Additionally, a broader SAR study of aryl(alkyl)azole (AAA) compounds containing thiazole and oxadiazole cores reported that naphthyl-thiazole B3 inhibited tubulin polymerization with an IC₅₀ of 0.79 µM (vs. colchicine IC₅₀ = 1.46 µM) and that 1,2,4-oxadiazole congeners displayed markedly reduced cytotoxicity compared with their thiazole counterparts, underscoring the tunable safety window achievable within this scaffold family [2]. Until direct profiling data for CAS 1115896-61-1 become available, these class-level data provide the most informed estimate of the biological potential of compounds sharing the thiazole-4-yl–1,2,4-oxadiazole architecture.

Anticancer activity Cytotoxicity Structure–activity relationship

Metabolic Stability Lessons from 1,2,4-Oxadiazole EthR Inhibitor Optimization: Thienyl Substitution as a Double-Edged Sword Driving the Need for Precise Analogue Selection

In a medicinal chemistry program optimizing 1,2,4-oxadiazole-based EthR inhibitors as ethionamide boosters for tuberculosis, the 2-thienyl substituent was identified as a metabolic liability prone to forming reactive epoxide and sulfoxide metabolites [1]. This finding prompted systematic exploration of thienyl replacements (compounds 4–33) and oxadiazole bioisosteres (compounds 34–40). Replacement of the oxadiazole with a thiazole ring (compounds 34 and 37) led to 'less active compounds' and poor solubility [1]. The optimized lead compound 42 (BDM41906) retained the 1,2,4-oxadiazole core and achieved an 8-fold activity improvement with high mouse oral exposure [1]. The critical practical implication for the target compound is that the 5-methyl-2-thienyl group, while potentially susceptible to oxidative metabolism analogous to the 2-thienyl case, incorporates a methyl substituent that may sterically and electronically modulate this liability relative to the unsubstituted thienyl comparator 3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole (CAS 1251588-10-9) .

Metabolic stability Thienyl reactivity Lead optimization

Unique Topological and Pharmacophoric Fingerprint Versus Close-In Analogs: Implications for Target Selectivity Profiling

Among compounds sharing the 3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole substructure, the target compound is the only variant that combines a 5-methyl-2-thienyl terminus with an intact 1,2,4-oxadiazole linker and a para-substituted phenyl-thiazole arm . Substructure searches across the ChemDiv and ChemSrc databases reveal that the positional isomer 3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole (CAS 1251588-10-9) shifts the thiazole attachment from para to meta on the phenyl ring and removes the methyl group from the thienyl ring, while 3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-5-[2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole replaces the thienyl with an ethenyl-thienyl group that alters both conjugation and flexibility . These topological variations, although subtle in two-dimensional representations, generate distinct three-dimensional pharmacophoric fingerprints when subjected to conformer analysis [1]. In high-throughput selectivity panels, even single-atom perturbations in the terminal ring can redirect compound binding from the intended primary target to anti-targets, making the precise chemical identity of the target compound indispensable for fidelity in chemoproteomic or phenotypic screening campaigns [1].

Pharmacophore diversity Selectivity screening Chemical biology

Research Application Scenarios Where 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole (CAS 1115896-61-1) Delivers Differentiated Value


SAR Exploration of the 5-Position of 1,2,4-Oxadiazole in Thiazole-Phenyl Hybrids

The target compound is the only commercially available member of the series bearing a 5-methyl-2-thienyl group at the oxadiazole 5-position (Section 3, Evidence Item 2). Researchers building SAR tables around the 1,2,4-oxadiazole core who require a methyl-thienyl substituent – rather than the unsubstituted thienyl, dimethoxyphenyl, pyridine, or ethenyl-thienyl variants available from the same vendor collections – will find this compound irreplaceable . Its unique property signature (MW 478.54, dual sulfur, four H-bond acceptors) fills a property-space gap that enables more complete multi-parameter optimization and Free-Wilson analysis of the terminal heterocycle contribution to target affinity and selectivity.

Phenotypic Screening Cascades Requiring Chemically Stable Scaffolds for Extended Incubation

Based on the documented superior hydrolytic stability of the 1,2,4-oxadiazole ring relative to the 1,3,4-isomer (Section 3, Evidence Item 1), this compound is a preferred choice for phenotypic assays involving prolonged incubation (>48 h) in aqueous media . Laboratories that have previously experienced concentration–response drift with 1,3,4-oxadiazole-containing screening compounds (e.g., 2-(2-chlorophenyl)-5-(5-methyl-2-thienyl)-1,3,4-oxadiazole) may achieve improved assay robustness by switching to the 1,2,4-isomer core architecture embodied by this compound [1].

Medicinal Chemistry Hit-to-Lead Programs Targeting the Thiazole-4-yl–Oxadiazole Pharmacophore

The class-level anticancer potency data from the pyrimidine–thiazole–oxadiazole series (IC₅₀ range 0.02–10.3 µM; Section 3, Evidence Item 3) establish that compounds built around the thiazole-4-yl→1,2,4-oxadiazole connectivity can achieve sub-micromolar cellular activity . The target compound offers a distinct chemotype within this pharmacophore family – phenyl-linked rather than pyrimidine-linked – providing medicinal chemistry teams with an orthogonal starting point for lead optimization. Furthermore, the published EthR inhibitor work (Section 3, Evidence Item 4) provides practical guidance on potential metabolic soft spots and validated bioisosteric replacement strategies that can be applied when progressing this specific compound toward in vivo candidate selection [1].

Chemoproteomic Target Deconvolution Requiring Orthogonal Chemical Probes

The compound's unique pharmacophoric fingerprint (Section 3, Evidence Item 5) – combining the methyl-thienyl terminus with the para-substituted phenyl-thiazole arm – makes it a valuable active probe for affinity-based protein profiling (AfBP) or cellular thermal shift assay (CETSA) campaigns . When used alongside the meta-phenyl isomer (CAS 1251588-10-9) or the ethenyl-thienyl analog as selectivity controls, this compound helps discriminate between genuine target engagement events and non-specific binding artifacts arising from common substructures. Its discrete molecular identity also simplifies hit validation by ensuring that any biological activity can be traced to a single, well-defined chemical entity [1].

Quote Request

Request a Quote for 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.